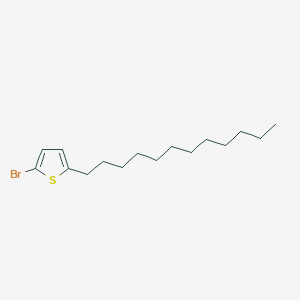

2-Bromo-5-dodecylthiophene

説明

Significance in Organic Electronics and Optoelectronics Research

Thiophene-based materials are integral to the development of various organic electronic devices due to their unique combination of efficient electron transfer, moderate band gaps, and environmental stability. mdpi.com They are extensively investigated as active materials in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The ability to modify the thiophene (B33073) ring with various functional groups allows for fine-tuning of the material's properties, such as solubility and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. ossila.com This adaptability has led to significant advancements in the performance of thiophene-based devices. sigmaaldrich.com

Role of Functionalized Thiophenes as Monomeric Precursors

Functionalized thiophenes serve as essential monomeric precursors for the synthesis of conjugated polymers. mdpi.com The introduction of side chains, such as alkyl groups, onto the thiophene ring is a common strategy to improve the solubility of the resulting polymers, making them processable from solution for device fabrication. sigmaaldrich.com The nature and position of these functional groups can also influence the polymer's backbone planarity and intermolecular interactions, which are critical for efficient charge transport. beilstein-journals.org Various synthetic methods, including Kumada catalyst-transfer polycondensation and Stille coupling, utilize functionalized thiophene monomers to create well-defined polymer architectures with controlled molecular weights and regioregularity. researchgate.netsmolecule.com

Overview of 2-Bromo-5-dodecylthiophene within Conjugated Polymer Science

This compound is a key monomeric precursor in the field of conjugated polymer science. chemimpex.com The presence of a bromine atom at the 2-position allows for facile polymerization through various cross-coupling reactions, while the long dodecyl chain at the 5-position ensures the solubility of the resulting polymer in organic solvents. chemimpex.comscispace.com This specific functionalization makes it an ideal building block for the synthesis of poly(3-dodecylthiophene) (P3DDT) and other thiophene-based copolymers. cmu.edumdpi.com The use of this compound enables the production of polymers with desirable properties for applications in organic electronics, including high charge carrier mobility. ossila.com

Physicochemical Properties of this compound

The utility of this compound as a monomer is rooted in its distinct physicochemical properties.

| Property | Value |

| Molecular Formula | C₁₆H₂₇BrS sigmaaldrich.com |

| Molecular Weight | 331.35 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.105 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.510 sigmaaldrich.com |

| Boiling Point | 371.2 ± 22.0 °C at 760 mmHg chemsrc.com |

| Flash Point | 178.3 ± 22.3 °C chemsrc.com |

Synthesis and Reactions

The primary synthesis of this compound involves the bromination of 2-dodecylthiophene (B1595993). scispace.com A common method utilizes N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) to achieve selective bromination at the 5-position of the thiophene ring. scispace.com

Once synthesized, this compound serves as a versatile monomer in various polymerization reactions. It is particularly important in the synthesis of regioregular poly(3-alkylthiophenes) through methods like the Grignard Metathesis (GRIM) polymerization. uhasselt.be In this process, the bromine atom is converted to a Grignard reagent, which then undergoes nickel-catalyzed cross-coupling to form the polymer chain. cmu.edu This method allows for the synthesis of structurally homogeneous polymers with a high degree of head-to-tail couplings, which is crucial for maximizing the electronic performance of the material. cmu.edu

Applications in Conjugated Polymer Synthesis

The primary application of this compound is as a monomer for the synthesis of conjugated polymers, most notably poly(3-dodecylthiophene) (P3DDT). The dodecyl side chain imparts excellent solubility to the polymer, allowing for its deposition from solution to form thin films for electronic devices. chemimpex.com The resulting polymers often exhibit high charge carrier mobilities, making them suitable for use in organic field-effect transistors and organic photovoltaic devices. ossila.com

Research Findings

Recent research has focused on utilizing this compound to create novel conjugated materials with enhanced properties. For instance, it has been used as an end-capping group for thiophene-based oligomers, which have demonstrated high charge mobilities. ossila.com Furthermore, its use in the synthesis of donor-acceptor copolymers has led to materials with tailored optical and electronic properties for applications in organic solar cells. rsc.org The ability to precisely control the polymer architecture through the use of monomers like this compound continues to drive innovation in the field of organic electronics. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-5-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h13-14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSAVYMGWTYDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153561-74-1 | |

| Record name | 2-Bromo-5-dodecylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Polymerization Strategies Utilizing 2 Bromo 5 Dodecylthiophene

Regioregular Poly(3-dodecylthiophene) Synthesis

The primary goal in synthesizing P3DDT is to achieve a high degree of head-to-tail (HT) linkages, which promotes planarity of the polymer backbone and facilitates intermolecular π-π stacking, essential for efficient charge transport. Several transition-metal-catalyzed cross-coupling reactions have been successfully employed to produce regioregular P3DDT.

Kumada Catalyst-Transfer Polycondensation (KCTP)

Kumada catalyst-transfer polycondensation (KCTP) is a powerful chain-growth polymerization method for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs). This technique involves the polymerization of a Grignard-functionalized monomer, such as 2-bromo-5-chloromagnesio-3-dodecylthiophene, using a nickel catalyst, typically Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane). researchgate.net The polymerization proceeds in a chain-growth manner because the nickel catalyst transfers along the growing polymer chain, enabling the controlled addition of monomer units. researchgate.net This "living" characteristic allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org

The mechanism involves the oxidative addition of the aryl halide monomer to the Ni(0) catalyst, followed by transmetalation with the Grignard reagent and reductive elimination to form a new C-C bond. The catalyst then transfers to the end of the growing chain to continue the process. The use of a bulky phosphine (B1218219) ligand like dppp (B1165662) is crucial for achieving high regioregularity by sterically favoring the head-to-tail coupling of the monomers.

| Parameter | Value | Reference |

| Monomer | 2-bromo-5-chloromagnesio-3-dodecylthiophene | core.ac.uk |

| Catalyst | Ni(dppp)Cl₂ | core.ac.uk |

| Solvent | Tetrahydrofuran (THF) | core.ac.uk |

| Temperature | 18-20 °C | core.ac.uk |

| Regioregularity | >98% HT | cmu.edu |

Grignard Metathesis (GRIM) Polymerization

Grignard Metathesis (GRIM) polymerization is a widely used and efficient method for the large-scale synthesis of regioregular P3ATs at room temperature. researchgate.net The process begins with the treatment of 2,5-dibromo-3-dodecylthiophene (B115882) with an alkyl Grignard reagent, such as tert-butylmagnesium chloride, which results in a magnesium-halogen exchange to form the monomer precursor, 2-bromo-5-magnesiobromo-3-dodecylthiophene. cmu.edu The subsequent addition of a nickel catalyst, like Ni(dppp)Cl₂, initiates the polymerization. cmu.edu

A key aspect of GRIM polymerization is its quasi-"living" nature, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDIs) between 1.2 and 1.5. core.ac.uk This control is achieved because the polymerization proceeds via a chain-growth mechanism rather than a step-growth process. core.ac.uk The high regioselectivity, often exceeding 98% head-to-tail couplings, is a hallmark of this method. cmu.edu This precise control over the polymer structure is crucial for achieving the desired electronic and optical properties. The living nature of the polymerization also enables the synthesis of block copolymers by the sequential addition of different monomers. core.ac.uk

| Parameter | Value | Reference |

| Monomer | 2,5-dibromo-3-dodecylthiophene | cmu.edu |

| Grignard Reagent | tert-butylmagnesium chloride | cmu.edu |

| Catalyst | Ni(dppp)Cl₂ | cmu.edu |

| Solvent | Tetrahydrofuran (THF) | cmu.edu |

| Regioregularity | >98% HT | cmu.edu |

| PDI | 1.2-1.5 | core.ac.uk |

Stille Coupling Polymerization

Stille coupling polymerization is a versatile method for the synthesis of a wide range of conjugated polymers, including those containing dodecylthiophene units. researchgate.net This reaction involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide. wiley-vch.de For the synthesis of P3DDT, this would typically involve the polymerization of a monomer like 2-bromo-5-(tributylstannyl)-3-dodecylthiophene or the copolymerization of 2,5-dibromo-3-dodecylthiophene with a distannylated comonomer.

The Stille reaction is known for its tolerance to a wide variety of functional groups and its relatively mild reaction conditions. wiley-vch.de The choice of palladium catalyst and ligands is critical for achieving high yields and molecular weights. nih.gov While it is a powerful tool for creating complex polymer architectures, achieving high regioregularity in homopolymerizations of 3-substituted thiophenes can be more challenging compared to methods like GRIM or KCTP.

| Parameter | Value | Reference |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | researchgate.net |

| Solvent | Toluene or DMF/Toluene | researchgate.netresearchgate.net |

| Temperature | Reflux | researchgate.net |

Suzuki-Miyaura Coupling Polymerization

Suzuki-Miyaura coupling polymerization has emerged as a powerful alternative for the synthesis of conjugated polymers, offering advantages such as the use of more environmentally benign organoboron reagents and a high tolerance for various functional groups. rsc.org This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid or ester. For P3DDT synthesis, this can involve the polymerization of a monomer that has both a bromine and a boronic acid or ester functionality on the thiophene (B33073) ring.

Recent advancements have led to the development of Suzuki-Miyaura catalyst-transfer polymerization (SCTP), which allows for the synthesis of well-defined conjugated polymers with controlled molecular weight, narrow dispersity, and specific end-groups. rsc.org The mechanism is similar to KCTP, where the palladium catalyst transfers along the growing polymer chain. The choice of catalyst, ligands, and base is crucial for controlling the polymerization and achieving high regioregularity. rsc.org

| Parameter | Value | Reference |

| Catalyst | Pd(PPh₃)₄ | researchgate.net |

| Base | Potassium carbonate (K₂CO₃) | researchgate.net |

| Solvent | Toluene/Water | researchgate.net |

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) represents a more sustainable and atom-economical approach to the synthesis of conjugated polymers. osti.gov This method avoids the need for pre-functionalized organometallic monomers (like organotin or organoboron compounds) by directly coupling C-H bonds with C-Br bonds. researchgate.net For the synthesis of P3DDT, 2-bromo-3-dodecylthiophene (B52688) can be directly polymerized.

The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine ligand, a base, and a carboxylic acid additive. researchgate.net While DArP offers significant advantages in terms of synthetic efficiency, controlling the regioselectivity can be a challenge, as unwanted C-H activation at other positions on the thiophene ring can lead to defects in the polymer chain. researchgate.net However, optimization of reaction conditions, such as temperature and catalyst system, can lead to P3ATs with high regioregularity. researchgate.net

| Parameter | Value | Reference |

| Monomer | 2-bromo-3-dodecylthiophene | researchgate.net |

| Catalyst | Pd(OAc)₂ | researchgate.net |

| Ligand | Neodecanoic acid | researchgate.net |

| Base | K₂CO₃ | researchgate.net |

| Solvent | N,N-dimethylacetamide (DMAc) | researchgate.net |

| Temperature | 70 °C | researchgate.net |

Control of Polymer Architecture and Regioselectivity

The control over polymer architecture, including molecular weight, polydispersity, and block copolymer formation, is intimately linked to the "living" nature of the polymerization method. Chain-growth polymerizations like KCTP and GRIM provide the highest degree of control. researchgate.netcore.ac.uk The catalyst remains associated with the polymer chain end, allowing for the sequential addition of monomers and the synthesis of polymers with a narrow distribution of chain lengths. This living character is also essential for the synthesis of well-defined block copolymers, where a second type of monomer is introduced after the first has been consumed. core.ac.uk

Regioselectivity, the control of the head-to-tail (HT) versus head-to-head (HH) and tail-to-tail (TT) linkages, is primarily governed by the steric and electronic effects of the monomer and the catalyst system. In methods like GRIM and KCTP, the bulky phosphine ligands on the nickel catalyst create a steric environment that strongly favors the HT coupling of the incoming monomer, leading to regioregularities often exceeding 98%. cmu.eduacs.org The choice of the leaving group on the monomer can also influence regioselectivity; for instance, using 2-bromo-5-iodothiophene (B1268587) derivatives can enhance the selectivity of the initial metalation step. mdpi.com In contrast, step-growth polymerizations like Stille and Suzuki-Miyaura coupling may offer less intrinsic control over regioselectivity unless specific monomer designs or catalyst systems are employed to favor the desired HT linkage. DArP regioselectivity is highly dependent on the reaction conditions, and careful optimization is required to minimize defects arising from non-regioselective C-H activation. researchgate.net

Mechanisms of Head-to-Tail (HT) Coupling Preference

In the polymerization of 3-substituted thiophenes like 2-bromo-5-dodecylthiophene, three types of couplings can occur between monomer units: head-to-tail (2,5'), head-to-head (2,2'), and tail-to-tail (5,5'). cmu.edu A polymer with a random mix of these couplings is termed regioirregular, while a polymer composed almost exclusively of HT linkages is known as regioregular. cmu.edu

The strong preference for HT coupling is primarily driven by steric effects. rsc.org When two monomers link in a head-to-head fashion, the bulky dodecyl side chains are positioned adjacent to each other. This proximity results in significant steric repulsion, which forces the thiophene rings to twist out of plane relative to each other. cmu.edursc.org This twisting disrupts the π-conjugation along the polymer backbone. A loss of planarity and conjugation is energetically unfavorable and detrimental to the material's conductive and optical properties. cmu.edu

Conversely, the head-to-tail arrangement places the dodecyl side chains on opposite sides of the polymer backbone in an alternating pattern. This configuration minimizes steric hindrance, allowing the polymer chain to adopt a more planar conformation. cmu.edu This planarity facilitates extensive π-orbital overlap along the backbone, leading to a more conjugated and electronically ordered system, which is the energetically preferred state. cmu.edumdpi.com Therefore, synthetic methods that allow for kinetic or thermodynamic selection of this arrangement are crucial for producing high-performance materials.

Influence of Catalytic Systems and Initiators on Polymerization Fidelity

The regioregularity, or fidelity, of P3DDT synthesis is critically dependent on the chosen catalytic system. Cross-coupling polymerizations are the most effective methods for achieving high levels of HT coupling.

Grignard Metathesis (GRIM) Polymerization: This is one of the most widely used and successful methods for synthesizing regioregular poly(3-alkylthiophene)s. cmu.edumdpi.com The process typically starts with a 2,5-dihalogenated-3-dodecylthiophene monomer, which undergoes a magnesium-halogen exchange with a Grignard reagent (e.g., methylmagnesium bromide) to form a thienyl Grignard intermediate. cmu.edu The addition of a nickel-based catalyst, most commonly Ni(dppp)Cl₂, initiates a catalyst-transfer polycondensation. cmu.educmu.edu This mechanism is a chain-growth process where the catalyst remains at the end of the growing polymer chain, facilitating the sequential and regioselective addition of new monomer units. ru.nld-nb.info The structure of the phosphine ligands on the nickel catalyst, such as dppp (1,3-bis(diphenylphosphino)propane), is crucial for steering the reaction toward high HT selectivity, often exceeding 95%. cmu.edud-nb.info

Stille Coupling Polymerization: The Stille reaction offers an alternative route using palladium-based catalysts. wiley-vch.dersc.org This method involves the cross-coupling of a distannylated thiophene monomer with a dihalogenated thiophene, or the self-condensation of a thiophene monomer functionalized with both a halogen and a stannyl (B1234572) group. rsc.org While effective in producing regioregular polymers, Stille polycondensation has the disadvantage of using toxic organotin compounds and generating stoichiometric tin byproducts that must be removed from the final polymer. wiley-vch.de

Suzuki Coupling Polymerization: This method also utilizes palladium catalysts to couple a thiophene monomer functionalized with a boronic acid or ester group with a halogenated counterpart. cmu.edu A significant drawback of the Suzuki coupling is the requirement for basic reaction conditions, which can be incompatible with certain functional groups. wiley-vch.de

The choice of catalyst and polymerization technique directly impacts the structural purity of the resulting polymer. For P3DDT, Ni(dppp)Cl₂-catalyzed GRIM polymerization remains a preferred method due to its high efficiency, excellent regiocontrol, and the living nature of the polymerization. d-nb.infonih.gov

| Polymerization Method | Typical Catalyst | Key Advantages | Key Disadvantages | Typical HT Content (%) |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) / KCTP | Ni(dppp)Cl₂ or Ni(dppe)Cl₂ | High regioselectivity, living chain-growth characteristics, good molecular weight control. cmu.edud-nb.infonih.gov | Sensitive to moisture and air. | >95% d-nb.info |

| Stille Coupling | Pd(PPh₃)₄ or Pd₂(dba)₃ | Excellent functional group tolerance. wiley-vch.de | Uses toxic organotin reagents, difficult removal of tin byproducts. wiley-vch.de | >96% rsc.org |

| Suzuki Coupling | Pd(PPh₃)₄ | Avoids toxic tin reagents. | Requires basic conditions, which limits monomer scope. wiley-vch.de | High, but can be lower than GRIM or Stille. |

Molecular Weight and Dispersity Management in Polymer Synthesis

Effective control over the molecular weight (MW) and dispersity (Đ), also known as the polydispersity index (PDI), is essential for tailoring the physical and electronic properties of P3DDT. Properties such as solubility, processability, and charge carrier mobility are strongly dependent on the polymer's chain length and the uniformity of those chain lengths. nih.gov

Kumada Catalyst-Transfer Polycondensation (KCTP), a type of GRIM polymerization, is particularly effective for this purpose because it proceeds via a living chain-growth mechanism. nih.govacs.org In an ideal living polymerization, initiation is fast and all polymer chains grow at approximately the same rate, with termination and chain-transfer reactions being negligible.

Under these conditions, the number-average molecular weight (Mₙ) of the resulting polymer can be predetermined by the initial molar ratio of the monomer to the catalyst ([M]₀/[Cat]₀). nih.gov A higher ratio leads to a higher molecular weight, as each catalyst molecule is responsible for polymerizing a larger number of monomer units. This relationship allows for the targeted synthesis of polymers with specific chain lengths.

A key feature of a living polymerization is the production of polymers with a narrow molecular weight distribution, meaning the polymer chains are of similar length. This is quantified by the dispersity (Đ = Mₙ/Mₙ), where Mₙ is the weight-average molecular weight. For living polymerizations, Đ values are typically low, often approaching 1.1 or less, indicating a high degree of uniformity in chain length. nih.gov In contrast, conventional step-growth polymerizations, such as some early methods for making polythiophenes, often result in higher dispersity values (Đ ≥ 2).

Control over MW and Đ is typically achieved by carefully managing the stoichiometry of the monomer and catalyst and ensuring the purity of the reagents and solvents to prevent premature termination of the growing polymer chains. nih.gov

| Monomer | [Monomer]₀/[Catalyst]₀ Ratio | Resulting Mₙ (kg/mol) | Resulting Dispersity (Đ) | Reference |

|---|---|---|---|---|

| 2-bromo-3-hexyl-5-iodothiophene | 71 | 10.1 | 1.18 | nih.gov |

| 2-bromo-3-hexyl-5-iodothiophene | 143 | 17.6 | 1.15 | nih.gov |

| 2-bromo-3-hexyl-5-iodothiophene | 333 | 31.4 | 1.25 | nih.gov |

| 2,5-dibromo-3-hexylthiophene (B54134) | 50 | 17.0 | 1.30 | d-nb.info |

| 2,5-dibromo-3-hexylthiophene | 100 | 20.0 | 1.30 | d-nb.info |

Investigations into Structure Performance Relationships in Poly 2 Bromo 5 Dodecylthiophene and Analogues

Impact of Regioregularity on Polymer Chain Conformation and Planarity

Regioregularity, which describes the specific orientation of monomer units within the polymer chain, is a critical factor governing the conformation and planarity of poly(3-alkylthiophenes) (P3ATs) like P3DDT. The polymerization can lead to different couplings: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT).

Highly regioregular, head-to-tail (HT) coupled polymers exhibit a more planar backbone conformation. uc.edu This planarity arises because the HT arrangement minimizes steric hindrance between the dodecyl side chains and the sulfur atoms of adjacent thiophene (B33073) rings. uc.edu A planar backbone allows for effective delocalization of π-electrons along the polymer chain, which is a prerequisite for efficient charge transport. uc.edu In contrast, the inclusion of HH and TT couplings introduces significant steric clashes, forcing the thiophene rings to twist relative to one another. cmu.edu This twisting disrupts the π-conjugation, shortens the effective conjugation length, and leads to localized electronic states that can act as charge traps. cmu.edunih.gov

Studies comparing regioregular and regiorandom P3ATs have shown that high regioregularity not only promotes intramolecular order but also facilitates better intermolecular packing in the solid state. acs.org The increased planarity of HT-P3ATs allows the chains to pack more closely, enhancing the electronic coupling between chains, which is crucial for charge transport in devices. nih.gov Therefore, controlling the regioregularity during synthesis, often achieved through methods like Grignard Metathesis (GRIM) polymerization, is a key strategy for optimizing the electronic properties of these materials. ethz.ch

Influence of the Dodecyl Side Chain on Intermolecular Interactions and Packing

The dodecyl side chain in P3DDT plays a multifaceted role, influencing not only the polymer's solubility but also its solid-state morphology, which is integral to its performance in electronic devices. These long alkyl chains promote self-organization into well-defined lamellar structures. osti.gov In this arrangement, the rigid, planar polymer backbones stack on top of one another (π-stacking), forming conductive sheets, while the flexible dodecyl side chains form insulating layers between these sheets. ethz.chaip.org

For regioregular P3DDT, two distinct crystalline polymorphs, Form I and Form II, have been identified, which differ in their side-chain arrangement and interlamellar spacing. ethz.chrsc.org Form I is characterized by a larger interlamellar distance without side-chain interdigitation, whereas Form II is believed to involve interdigitated side chains. acs.orgethz.ch The formation of these polymorphs is influenced by factors such as molecular weight and processing conditions, with lower molecular weight P3DDT favoring the formation of the thermodynamically more stable Form II. rsc.org

| Polymer | Side Chain | Glass Transition (Tg) | Side-Chain Melting Point |

|---|---|---|---|

| Poly(3-butylthiophene) (P3BT) | Butyl (C4) | 45°C researchgate.net | Not Observed osti.gov |

| Poly(3-hexylthiophene) (P3HT) | Hexyl (C6) | 12°C researchgate.net | Not Observed osti.gov |

| Poly(3-octylthiophene) (P3OT) | Octyl (C8) | -13°C researchgate.net | Not Observed osti.gov |

| Poly(3-dodecylthiophene) (P3DDT) | Dodecyl (C12) | -18°C researchgate.net | ~20°C osti.gov |

Modulation of Electronic Structure via Polymer Design

Approaches to Band Gap Engineering

The band gap of a conjugated polymer, defined as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter that determines its optical and electronic properties. Several strategies are employed to tune the band gap of polythiophene-based materials.

One of the most effective methods is the donor-acceptor (D-A) approach . researchgate.net This involves creating a copolymer with alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. researchgate.net The thiophene unit typically serves as the donor. This intramolecular charge transfer between the D and A units lowers both the HOMO and LUMO energy levels, resulting in a smaller band gap compared to the homopolymer. researchgate.net

Heteroatom substitution is another powerful tool for band gap engineering. acs.org Replacing the sulfur atom in the thiophene ring with a heavier chalcogen atom from the same group, such as selenium (Se) or tellurium (Te), systematically reduces the polymer's band gap. cam.ac.uknih.govacs.org This effect is attributed to the lower aromaticity and different electronic nature of selenophene (B38918) and tellurophene (B1218086) rings compared to thiophene. acs.org For instance, replacing sulfur with selenium in certain low-band-gap polymers can decrease the band gap by approximately 0.2 eV. acs.org

Further strategies include extending the π-conjugation by using fused thiophene units, which creates a more delocalized electronic system and lowers the band gap. oaepublish.com Additionally, the controlled oxidation of the sulfur atom to form a thiophene-S,S-dioxide creates a potent electron-accepting moiety within the backbone, significantly lowering the LUMO and reducing the band gap. researchgate.netresearchgate.net

| Acceptor Chalcogen Atom | Polymer System | Optical Band Gap (eV) |

|---|---|---|

| Sulfur (S) | Cyclopentadithiophene-Benzothiadiazole | 1.59 acs.org |

| Selenium (Se) | Cyclopentadithiophene-Benzoselenadiazole | 1.46 acs.org |

| Tellurium (Te) | Cyclopentadithiophene-Benzotellurodiazole | 1.06 acs.org |

Mechanisms of Charge Transport in Conjugated Systems

Intrachain Transport: This refers to the movement of charge carriers (holes or electrons) along the conjugated backbone of a single polymer chain. aip.org This process is highly efficient and very fast, but it is limited by the effective conjugation length, which can be interrupted by conformational defects like twists or bends in the chain. nih.govaip.org

The structure of P3DDT directly influences both mechanisms. High regioregularity and the resulting planar conformation (discussed in 4.1) maximize the conjugation length for efficient intrachain transport. The packing of the dodecyl side chains (discussed in 4.2) dictates the intermolecular π-stacking distance, which is a key parameter for interchain hopping. nih.gov Therefore, achieving high charge mobility requires optimizing the polymer structure to facilitate both efficient transport along the chains and effective hopping between them.

Effects of Heteroatom Substitution and Fused Thiophene Units on Polymer Properties

Modifying the core thiophene ring through heteroatom substitution or ring fusion provides another avenue to tune the properties of the resulting polymers.

Heteroatom substitution , particularly replacing sulfur with selenium or tellurium, has a profound impact. Moving down Group 16 in the periodic table, the substituent atom becomes larger and more polarizable. This leads to a systematic decrease in the ionization potential of the polymer; for example, a series of analogous polymers showed ionization potentials varying from 5.32 eV for the polythiophene to 5.14 eV for the polytellurophene. nih.gov This change facilitates easier oxidation (p-doping). Furthermore, heavy atom substitution can lead to significantly enhanced charge transport mobility. cam.ac.uknih.gov Studies have shown that polytellurophenes can exhibit mobility nearly three orders of magnitude higher than their polythiophene counterparts, which is attributed to factors like increased planarity between repeat units and enhanced intermolecular interactions. nih.gov

Fused thiophene units , such as thieno[3,2-b]thiophene (B52689) (TT) and dithieno[3,2-b:2',3'-d]thiophene (DTT), are incorporated into polymer backbones to create more rigid and planar structures. oaepublish.com This enhanced planarity extends the π-conjugation, which leads to a lower oxidation potential and a smaller band gap compared to simple polythiophene. oaepublish.com The extended conjugated skeleton also improves electrochemical and thermal stability. oaepublish.com This structural modification enhances the overlap of molecular orbitals, which can lead to more efficient charge carrier transport. oaepublish.com

| Polymer | Onset Oxidation Potential (Eonset vs. Ag/AgCl) |

|---|---|

| Polythiophene (PT) | 1.82 V oaepublish.com |

| Poly(thieno[3,2-b]thiophene) (PTT) | 1.41 V oaepublish.com |

| Poly(dithieno[3,2-b:2',3'-d]thiophene) (PDTT) | 1.17 V oaepublish.com |

Supramolecular Self Assembly and Morphological Studies of Poly 2 Bromo 5 Dodecylthiophene Systems

Solvent-Mediated Self-Assembly Processes

The self-assembly of polythiophenes in solution is a critical step that largely determines the morphology and performance of the final thin film. This process is highly dependent on the quality of the solvent. In "good" solvents, the polymer chains are well-dissolved and adopt a more coiled conformation. Conversely, in "poor" solvents or upon the addition of a non-solvent, the polymer chains tend to aggregate to minimize unfavorable interactions with the solvent, leading to the formation of more ordered, planar structures. Current time information in Pasuruan, ID.mdpi.com

For poly(2-Bromo-5-dodecylthiophene), the choice of solvent is expected to play a crucial role in directing its self-assembly. The long dodecyl chain will contribute to its solubility in various organic solvents. The quality of the solvent can be quantitatively described by the difference in solubility parameters between the polymer and the solvent. scielo.br Solvents with solubility parameters closely matching that of the polymer are considered good solvents, while those with a significant mismatch are poor solvents.

The aggregation process in poly(3-alkylthiophenes) has been observed to be a multi-step mechanism. Initially, isolated polymer chains in a good solvent can form pre-organized clusters upon the addition of a non-solvent. These clusters then evolve into an intermediate stacked structure, which finally reorganizes into a more stable, planarized assembly with optimized electronic coupling. Current time information in Pasuruan, ID. A similar pathway can be postulated for poly(this compound). The interplay between the solvophilic dodecyl chains and the solvophobic polythiophene backbone, influenced by the bromine substituent, will dictate the kinetics and thermodynamics of this self-assembly process.

The selection of the primary organic solvent can significantly affect the polymer chain conformation and aggregation. rsc.org For instance, in the case of poly(3-hexylthiophene) (P3HT), solvents like chloroform (B151607) tend to promote a more isolated chain state, while solvents like chlorobenzene (B131634) can facilitate pre-aggregation in solution. mdpi.com The table below illustrates how different solvent properties can influence the morphology of polymer films.

| Solvent Property | Influence on Self-Assembly | Expected Outcome for Poly(this compound) |

| Boiling Point | Affects the evaporation rate during film casting, influencing the time available for molecular ordering. | Higher boiling point solvents would allow for longer ordering times, potentially leading to more crystalline domains. |

| Vapor Pressure | A lower vapor pressure results in slower evaporation and can lead to more uniform and ordered films. scielo.br | Solvents with low vapor pressure are likely to produce more homogeneous thin films. |

| Solubility Parameter (δ) | The closer the solvent's δ is to the polymer's δ, the better the solubility. scielo.br | A systematic study of solvents with varying δ would be necessary to control the degree of aggregation. |

| Dipole Moment | Can influence the interaction with the polarizable polythiophene backbone and the bromo-substituent. mdpi.com | Solvents with higher dipole moments might interact more strongly with the polymer, affecting chain conformation. |

Formation of Nanostructures (e.g., Nanowhiskers, Nanoribbons)

The self-assembly of polythiophenes in solution can lead to the formation of various well-defined nanostructures, such as nanowhiskers, nanoribbons, and nanofibers. cmu.edu These one-dimensional nanostructures are of particular interest as they can provide continuous pathways for charge transport, which is beneficial for electronic device performance. The formation of these structures is typically induced by cooling a hot solution of the polymer in a marginal solvent or by the slow addition of a non-solvent.

For poly(3-alkylthiophenes), it has been demonstrated that the length and branching of the alkyl side chain can influence the type of nanostructure formed. mdpi.com In the case of poly(this compound), the long, linear dodecyl chain is expected to promote the formation of ordered, lamellar structures. The presence of the bromine atom could introduce additional steric and electronic effects that might influence the packing of the polymer chains within these nanostructures.

The formation of nanowires in all-conjugated diblock copolymers of poly(3-alkylthiophene) has been attributed to strong interchain π-π stacking. researchgate.net It is plausible that poly(this compound) would also form similar fibrillar or wire-like morphologies in thin films, driven by the microphase separation between the flexible dodecyl segments and the rigid, conjugated backbone. tandfonline.com The table below summarizes various nanostructures observed for different polythiophenes and the methods used for their formation.

| Nanostructure | Polymer System | Formation Method |

| Nanowires | Poly(3-butylthiophene)-b-poly(3-hexylthiophene) | Cooling of a solution in a mixed solvent system (anisole/chloroform). researchgate.net |

| Nanoribbons | Poly(3-hexylthiophene) | Slow cooling of a solution in a marginal solvent. cmu.edu |

| Nanofibers | Poly(3-hexylthiophene) | Coaxial electrospinning with a shell polymer. mdpi.com |

| Nanowhiskers | Poly(3-alkylthiophenes) | Solution-based methods induced by temperature or solvent changes. cmu.edu |

Characterization of Thin Film Morphology and Crystallinity

The morphology of polythiophene thin films at the nanoscale is a critical determinant of their electronic properties. A well-ordered, crystalline structure with a high degree of π-π stacking between polymer chains is generally desirable for efficient charge transport. The morphology of poly(this compound) thin films can be characterized using a variety of techniques.

X-ray Diffraction (XRD) is a powerful tool for probing the crystallinity and molecular packing in polymer films. For regioregular poly(3-alkylthiophenes), XRD patterns typically show a strong diffraction peak corresponding to the lamellar stacking of the polymer chains, which is driven by the interdigitation of the alkyl side chains. rsc.org The presence of the bulky bromine atom in poly(this compound) might affect the interchain packing and thus the position and intensity of the XRD peaks. Studies on brominated P3HT have shown that a high degree of bromination can lead to a decrease in crystallinity due to steric interactions. rsc.org

The following table outlines key characterization techniques and the information they provide about thin film morphology.

| Characterization Technique | Information Obtained | Relevance to Poly(this compound) |

| X-ray Diffraction (XRD) | Crystalline structure, lamellar spacing, domain size. rsc.org | To determine the packing structure and the effect of the bromo- and dodecyl-substituents on crystallinity. |

| Atomic Force Microscopy (AFM) | Surface topography, phase separation, nanostructure morphology. mdpi.com | To visualize the surface features and any self-assembled nanostructures in thin films. |

| UV-Vis Absorption Spectroscopy | Effective conjugation length, degree of aggregation. scielo.br | A red-shift in the absorption maximum in the solid state compared to the solution indicates aggregation and ordering. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (e.g., melting, glass transition). mdpi.com | To investigate the thermal properties and the influence of morphology on thermal stability. |

Role of Intermolecular Forces in Self-Organized Architectures

The self-assembly of polythiophenes into ordered architectures is governed by a delicate balance of various non-covalent intermolecular forces. These interactions dictate the packing of the polymer chains and the resulting morphology.

π-π Stacking is a primary driving force for the aggregation of conjugated polymers. The planarization of the polythiophene backbone allows for close face-to-face stacking of the aromatic rings, which facilitates electron delocalization and charge transport along the stacking direction. The regioregularity of the polymer is crucial for achieving effective π-π stacking. rsc.org For poly(this compound), achieving a high degree of head-to-tail regioregularity during synthesis would be essential for promoting strong π-π interactions.

Halogen bonding is another potential intermolecular interaction that could be present in poly(this compound) due to the bromine substituent. While typically weaker than hydrogen bonding, halogen bonds can influence the packing and orientation of molecules in the solid state. The electrophilic region on the bromine atom could interact with nucleophilic sites on adjacent molecules, potentially leading to unique packing motifs not observed in non-brominated polythiophenes.

The interplay of these forces is summarized in the table below.

| Intermolecular Force | Description | Impact on Poly(this compound) Self-Assembly |

| π-π Stacking | Non-covalent interaction between aromatic rings, crucial for charge transport. researchgate.net | Promotes the formation of ordered aggregates and crystalline domains. |

| Van der Waals Forces | Attractive forces between the dodecyl side chains, leading to their interdigitation. ntu.edu.sg | Stabilizes the lamellar packing of the polymer chains. |

| Halogen Bonding | A directional interaction involving the bromine atom, which could influence molecular packing. | May introduce specific directional control over the self-assembly, potentially leading to novel morphologies. |

| Steric Hindrance | The bulky nature of the bromine atom and dodecyl chain can create steric hindrance. rsc.org | May compete with π-π stacking and influence the final packing arrangement. |

Advanced Spectroscopic and Microscopic Characterization of Poly 2 Bromo 5 Dodecylthiophene and Its Derivatives

Spectroscopic Techniques for Electronic and Conjugation Length Assessment

Spectroscopic methods are fundamental in probing the electronic structure of conjugated polymers. They provide essential data on conjugation length, electronic transitions, and the chemical environment of atoms within the polymer chain.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy is a primary tool for evaluating the extent of π-conjugation in polythiophene derivatives. The principal absorption peak (λ_max) corresponds to the π-π* electronic transition of the conjugated backbone. A red-shift (bathochromic shift) in λ_max indicates a longer effective conjugation length, which is desirable for enhancing charge transport.

In solution, polythiophene chains are typically in a coiled conformation, resulting in a shorter effective conjugation length and a blue-shifted λ_max compared to the solid state. rsc.org In the solid state, or upon aggregation in poor solvents, interchain interactions and planarization of the backbone lead to a more ordered structure with extended conjugation, causing a significant red-shift and the appearance of vibronic shoulders in the absorption spectrum. acs.org For instance, regioregular poly(3-alkylthiophenes) exhibit a λ_max around 450 nm in chloroform (B151607) solution, which shifts to over 500 nm in thin films, often with distinct vibronic peaks at approximately 550 nm and 600 nm. acs.org

Photoluminescence (PL) spectroscopy, which measures the emission of light upon photoexcitation, is complementary to UV-Vis absorption. The emission spectra provide information about the energy of the lowest excited state and can be used to study aggregation effects and energy transfer processes. researchgate.net

Table 1: UV-Vis Absorption Data for Representative Polythiophene Derivatives

| Polymer | Solvent/State | λ_max (nm) | Comments |

|---|---|---|---|

| Poly(3-hexylthiophene) | Chloroform | ~452 | Indicates a coiled, less conjugated state. |

| Poly(3-hexylthiophene) | Thin Film | ~524, 558, 606 | Red-shifted due to solid-state packing and increased planarity. |

| Poly(3-dodecylthiophene) | Chloroform | ~438 | Similar to P3HT, showing solution-phase conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical Analysis

¹H NMR spectroscopy is indispensable for determining the regioregularity of poly(3-alkylthiophenes), which profoundly impacts their electronic and morphological properties. The coupling of monomer units can occur in head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) configurations. A high degree of HT coupling (typically >95%) allows the polymer to adopt a planar conformation, maximizing π-orbital overlap and facilitating charge transport.

The regiochemistry is quantified by analyzing the chemical shifts of the aromatic protons on the thiophene (B33073) rings. In a highly regioregular HT-coupled polymer, a single resonance is typically observed for the aromatic proton around 6.98 ppm. In contrast, regiorandom polymers show a more complex pattern with multiple peaks corresponding to the four possible triad (B1167595) structures (HT-HT, HT-HH, TT-HT, TT-HH), which appear between 6.98 and 7.05 ppm. scielo.br Studies on poly(3-alkylthiophenes) synthesized via controlled methods have demonstrated the ability to achieve high regiochemical purity, with HT content often exceeding 96%. cmu.edu

Table 2: ¹H NMR Data for Regiochemical Analysis of Poly(3-alkylthiophenes)

| Polymer | % Head-to-Tail (HT) Couplings | Aromatic Proton (δ, ppm) | Reference |

|---|---|---|---|

| Poly(n-butylthiophene) | >93% | ~6.98 (HT) | cmu.edu |

| Poly(n-hexylthiophene) | >98% | ~6.98 (HT) | cmu.edu |

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a polymer film. For polythiophene derivatives, XPS is used to confirm the structure of the polymer backbone and to detect any oxidation or impurities.

The C 1s and S 2p core-level spectra are of particular interest. The S 2p spectrum can distinguish between sulfur atoms in the thiophene ring and those in different chemical environments, such as sulfoxide (B87167) or sulfone groups that would indicate oxidation. For poly(3-butylthiothiophene), the S 2p peak can be deconvoluted into two components corresponding to the sulfur in the thiophene ring (binding energy ~164.2 eV) and the sulfur in the alkylthio side group (~163.5 eV). rsc.org XPS studies on doped polyalkylthiophenes have shown shifts in the binding energies of both C 1s and S 2p peaks to higher values, indicating oxidation (p-doping) of the polymer backbone. researchgate.net This technique is crucial for verifying the chemical integrity of the polymer surface in electronic devices.

Near-Edge X-ray-Absorption Fine-Structure (NEXAFS) for Electronic Structure Probing

NEXAFS spectroscopy is a powerful tool for investigating the unoccupied electronic states and the molecular orientation of conjugated polymer thin films. By measuring the absorption of polarized X-rays as a function of energy near an absorption edge (e.g., carbon K-edge), one can probe the transitions from core levels to unoccupied molecular orbitals (e.g., π* and σ* orbitals).

The angular dependence of the π* resonance intensity provides detailed information about the average orientation of the polymer chains relative to the substrate. For donor-acceptor copolymers containing thiophene units, NEXAFS studies have been used to assign specific spectral features to either the donor (thiophene) or acceptor moieties. researchgate.net While it is possible to attribute peaks within the π* manifold to specific subunits, studies have shown that these peaks often exhibit similar dichroism, suggesting that the different subunits within the polymer backbone are co-oriented. researchgate.net This information is vital for understanding the molecular packing in thin films, which directly influences device performance.

Microscopic and Scattering Methods for Morphological and Structural Elucidation

Microscopy and scattering techniques provide direct visualization and statistical information about the solid-state morphology and crystalline structure of polymer films, from the single-molecule to the bulk scale.

Scanning Tunneling Microscopy (STM) for Surface and Self-Assembly Studies

STM is a high-resolution imaging technique used to study the two-dimensional self-assembly of molecules on conductive substrates. beilstein-journals.org For polythiophene derivatives, STM performed at a liquid-solid interface provides remarkable insight into how individual polymer chains arrange themselves on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). nih.govacs.org

Studies on regioregular poly(3-dodecylthiophene) (P3DDT) have revealed the formation of highly ordered, self-organized monolayers. nih.govacs.org The polymer chains align into parallel lamellar rows. Within these lamellae, the conjugated thiophene backbones are visualized as bright features, while the insulating dodecyl side chains are less visible and are believed to interdigitate in the space between the backbones. beilstein-journals.orgntu.edu.sg STM can also probe the electronic consequences of structural features like chain folds, which have been shown to not significantly alter the local electronic band gap. nih.govacs.org Furthermore, scanning tunneling spectroscopy (STS), a related technique, allows for the direct measurement of the polymer's semiconducting band gap at the single-chain level. nih.gov

Table 3: STM Unit Cell Parameters for Self-Assembled Oligo- and Polythiophenes on HOPG

| Molecule | a (nm) | b (nm) | α (°) | Interlamellar Distance (nm) | Reference |

|---|

This data for a related oligomer illustrates the typical packing dimensions observed in self-assembled layers, where the interlamellar distance is consistent with interdigitation of the alkyl side chains. beilstein-journals.org

Atomic Force Microscopy (AFM) for Topographical and Mechanical Analysis

Atomic Force Microscopy (AFM) is a powerful technique for probing the surface morphology of polymer thin films with nanoscale resolution. In the context of poly(3-alkylthiophenes), including derivatives of poly(2-bromo-5-dodecylthiophene), AFM is instrumental in visualizing the self-assembly and phase separation that occurs in thin films, which significantly impacts device performance. mdpi.comresearchgate.net

For instance, in blends of poly(3-hexylthiophene) (P3HT), a closely related and extensively studied polymer, with fullerene derivatives like PCBM, AFM reveals the formation of phase-separated domains. mdpi.com Before annealing, thin films of a P3HT-based block copolymer blended with PCBM show a relatively flat surface. However, after thermal annealing, AFM images clearly depict a phase-separated structure with domain sizes of approximately 30–40 nm. mdpi.com This self-assembly is crucial for creating the bicontinuous network necessary for efficient charge separation and transport in organic photovoltaic devices. The morphology and surface roughness of these films can be influenced by various parameters, including the chemical nature of the polymer blocks and any subsequent processing steps. researchgate.net

In another study, AFM was used to investigate the film morphology of various poly(3-alkylthiophene)s (P3ATs) both before and after thermal annealing. rsc.org The topographical images obtained provide insights into how side-chain engineering can affect the packing and ordering of the polymer chains in the solid state. This microstructural information is vital for understanding and improving the electronic properties of these materials.

Grazing Incidence X-ray Scattering (GIXS) for Crystalline Order Determination

Grazing Incidence X-ray Scattering (GIXS), also known as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS), is an essential technique for determining the crystalline structure and molecular packing of polymer thin films. For semiconducting polymers like polythiophenes, the orientation of the crystalline domains relative to the substrate is a critical factor for charge transport.

GIXS analysis of thin films of block copolymers containing poly(3-hexylthiophene) (P3HT) has been used to elucidate the microphase separation and the packing behavior of the P3HT segments. acs.org These studies can reveal the lamellar stacking of the polymer backbones and the orientation of the alkyl side chains. For instance, GIXS patterns can confirm the edge-on or face-on orientation of the thiophene rings with respect to the substrate, which has significant implications for charge mobility in field-effect transistors.

In one investigation, the incorporation of perylene (B46583) diimide (PDI) at the junction of a P3HT-containing block copolymer was found to hinder the growth of alkyl stacking in the (100) direction of the phase-separated P3HT domain, as determined by GIXS analysis of annealed thin films. researchgate.net This demonstrates the utility of GIXS in understanding how molecular design modifications can influence the solid-state packing of these polymers.

Electrochemical Characterization for Redox Behavior and Energy Levels (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of materials and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are fundamental parameters that govern the performance of organic electronic devices.

For various polythiophene derivatives, CV measurements are typically performed using a three-electrode setup in a suitable solvent and electrolyte system. The onset potentials of the oxidation and reduction peaks in the cyclic voltammogram are used to calculate the HOMO and LUMO energy levels, respectively. researchgate.net For example, in a study of two benzo[1,2-b:4,5-b']dithiophene (BDT)-based copolymers, the HOMO energy levels were determined to be -5.46 eV and -5.50 eV, while the LUMO energy levels were calculated to be -3.61 eV and -3.68 eV. researchgate.net These low-lying HOMO levels are considered beneficial for achieving high open-circuit voltages in solar cells. researchgate.net

The introduction of different functional groups or structural modifications to the polymer backbone can significantly influence the energy levels. For instance, the introduction of a carboxylate group on the side chain of a polythiophene copolymer was shown to lower the HOMO level by as much as 0.38 eV compared to the pristine poly(3-hexylthiophene). ntu.edu.tw This ability to tune the energy levels through chemical design is a key advantage of organic semiconducting polymers.

The electrochemical band gap, determined from the difference between the HOMO and LUMO levels, can also be calculated from CV data and often shows a slight difference from the optical band gap determined by UV-vis absorption spectroscopy. researchgate.netjst.go.jp

Below is a table summarizing representative electrochemical data for various polythiophene derivatives, illustrating the range of energy levels that can be achieved.

| Polymer/Compound | Onset Oxidation Potential (V) | HOMO Level (eV) | Onset Reduction Potential (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

| P1 (BDT-based copolymer) | - | -5.46 researchgate.net | - | -3.61 researchgate.net | 1.85 researchgate.net |

| P2 (BDT-based copolymer) | - | -5.50 researchgate.net | - | -3.68 researchgate.net | 1.82 researchgate.net |

| TTT-co-P3HT | - | - | - | - | 2.19 mdpi.com |

| P3HT | - | - | - | - | 1.97 mdpi.com |

| Linear P3HT (DPn 14) | - | -4.94 mdpi.com | - | - | - |

| Linear P3HT (DPn 43) | - | -4.91 mdpi.com | - | - | - |

| Cyclic P3HT (DPn 14) | - | -4.86 mdpi.com | - | - | - |

| Cyclic P3HT (DPn 43) | - | -4.91 mdpi.com | - | - | - |

| PTK | - | -5.50 nih.gov | - | -2.99 nih.gov | 2.51 nih.gov |

| PBTK | - | -5.34 nih.gov | - | -3.04 nih.gov | 2.30 nih.gov |

| PFTK | - | -5.30 nih.gov | - | -2.94 nih.gov | 2.36 nih.gov |

| P3HT-b-P3THA Copolymer | - | Lowered by 0.38 eV vs P3HT ntu.edu.tw | - | - | - |

Computational and Theoretical Investigations of 2 Bromo 5 Dodecylthiophene Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like 2-Bromo-5-dodecylthiophene. Functionals such as B3LYP, PBE0, and M06 are commonly employed for these types of systems, often paired with basis sets like 6-311G(d,p) or def2-TZVP to ensure accurate results. arxiv.orgresearchgate.net

Prediction of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its charge transport characteristics and optical properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. irjweb.com For thiophene (B33073) derivatives, DFT calculations are routinely used to predict these energy levels. nih.gov

The dodecyl group, being an electron-donating alkyl chain, tends to raise the energy of the HOMO level, while the electron-withdrawing bromine atom can lower both HOMO and LUMO energies. The interplay of these substituents dictates the final orbital energies. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the absorption spectrum. irjweb.com Benchmarking studies on similar thiophene-based systems suggest that range-separated hybrid functionals like ωB97XD can provide highly accurate HOMO-LUMO gap predictions when compared to more computationally expensive methods. nih.gov

Table 1: Representative DFT-Calculated Frontier Orbital Energies for this compound This table presents typical values derived from DFT calculations on analogous alkyl-bromothiophene systems using methods like B3LYP/6-311G(d,p).

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.05 |

| HOMO-LUMO Gap (ΔE) | 4.93 |

Note: These values are illustrative and can vary depending on the specific functional, basis set, and computational model (e.g., gas phase or solvent) used. researchgate.net

Analysis of Electron Density Distributions and Orbital Contributions

DFT calculations also allow for the visualization of electron density and the molecular orbitals themselves. In this compound, the HOMO is typically characterized by a π-orbital delocalized across the thiophene ring's conjugated system. arxiv.org The LUMO also resides on the thiophene backbone. The electron-rich sulfur atom and the π-system of the ring are the primary contributors to the HOMO. The long dodecyl chain primarily influences solubility and solid-state packing and has a minimal direct contribution to the frontier orbitals, though its electron-donating nature does modulate their energy levels. ossila.com Analysis of the molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of reaction.

Structural Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. DFT is used for geometry optimization, where the forces on each atom are minimized. For a flexible molecule like this compound, the primary conformational freedom lies in the rotation of the dodecyl chain. A potential energy surface (PES) scan can be performed by systematically rotating the bonds of the alkyl chain to identify the global minimum energy structure. faccts.de While the thiophene ring itself is planar, the orientation of the long alkyl chain is critical for predicting how molecules will pack together in the solid state, which in turn affects the material's bulk properties. acs.org

Molecular Dynamics Simulations for Predicting Self-Assembly Behaviors

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to predict the collective behavior of hundreds or thousands of molecules over time. cleanenergywiki.org This is essential for understanding how this compound molecules self-assemble into ordered structures, a key process in the formation of thin films for electronic devices. nih.gov

MD simulations use a classical mechanical model, where atoms are treated as spheres and bonds as springs, with their interactions described by a "force field" (e.g., AMBER, OPLS-UA). nih.govharvard.edu For alkylthiophenes, simulations show that the thiophene rings tend to arrange via π-π stacking, while the dodecyl chains interact through van der Waals forces. acs.org This interplay drives the self-assembly into lamellar or other ordered structures. MD simulations can predict key morphological features like the degree of order, domain sizes, and the orientation of molecules, which are critical for charge transport in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.net

Modeling of Intermolecular Interactions and Molecule-Substrate Adsorption

The performance of a molecular electronic device often depends on the interface between the organic material and a substrate (e.g., a metal electrode or a dielectric layer). Computational modeling can predict how this compound adsorbs onto surfaces. gatech.edu

For adsorption on a graphitic surface like graphene or a graphite (B72142) electrode, MD simulations are suitable. acs.orgiut.ac.ir These simulations show that the thiophene ring tends to lie parallel to the surface to maximize π-π interactions, while the dodecyl chains can either lie flat or extend away from the surface, influencing the packing of subsequent layers. uc.edu

For adsorption on metal surfaces like gold or palladium, DFT calculations are often used to model the specific binding interactions. nih.gov The thiophene ring can bind to the metal surface in several ways: through the sulfur atom (η¹(S) binding) or through the π-system of the ring's double bonds (e.g., η² binding). nih.gov The presence of the bromine and dodecyl substituents will sterically and electronically influence the preferred adsorption geometry. These calculations are vital for understanding charge injection at molecule-metal interfaces.

Theoretical Prediction of Spectroscopic Responses

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, allowing for the direct simulation of UV-Visible absorption spectra. faccts.defaccts.de The calculation yields a list of electronic transitions, their corresponding excitation energies (usually given in eV or nm), and their oscillator strengths (a measure of the transition's intensity). gaussian.com

For a molecule like this compound, the lowest energy absorption band typically corresponds to the HOMO→LUMO transition, which is a π→π* transition localized on the conjugated thiophene ring. science.gov TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and help assign the character of each peak in an experimental spectrum. Various functionals, including CAM-B3LYP and M06-2X, are often tested to find the best agreement with experimental data. chemrxiv.orgmdpi.com

Table 2: Representative TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical but realistic data for the most significant electronic transitions, based on TD-DFT calculations (e.g., CAM-B3LYP/def2-TZVP) of similar thiophene chromophores.

| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Assignment |

|---|---|---|---|

| S0 → S1 | 275 | 0.65 | HOMO → LUMO (π→π) |

| S0 → S2 | 241 | 0.12 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 225 | 0.08 | HOMO → LUMO+1 (π→π*) |

Note: The predicted spectrum is often represented by plotting these transitions as Gaussian or Lorentzian curves, with the area under the curve proportional to the oscillator strength. gaussian.com

Academic Research into Applications of Poly 2 Bromo 5 Dodecylthiophene in Organic Electronic Devices

Organic Photovoltaic Cells (OPVs)

In the realm of organic solar cells, the performance is intricately linked to the properties of the donor and acceptor materials in the active layer. Polythiophenes, including derivatives like poly(2-bromo-5-dodecylthiophene), are often explored as electron donor materials due to their tunable electronic properties and solution processability. sigmaaldrich.comacs.org

Research on Active Layer Morphology Optimization for Charge Separation

The morphology of the bulk heterojunction (BHJ) active layer, which is a blend of donor and acceptor materials, is critical for efficient charge separation and transport. The dodecyl side chain on the poly(this compound) backbone enhances its solubility, which is a crucial factor for controlling the film-forming properties and, consequently, the active layer morphology. ossila.com Proper morphology ensures a large interfacial area between the donor and acceptor domains, which is necessary for efficient exciton (B1674681) dissociation into free charge carriers. acs.org

Research on similar poly(3-alkylthiophene)s has shown that the length and branching of the alkyl side chain can significantly influence the polymer's crystallinity and the nanoscale phase separation within the BHJ blend. This, in turn, affects the pathways for charge transport to the respective electrodes. While specific studies on poly(this compound) are less common, the principles derived from its more studied cousin, poly(3-hexylthiophene) (P3HT), are often applicable. For instance, the presence of bromine can act as an exciton quenching and charge trapping site, which could potentially hinder device performance if not carefully managed within the molecular design. mdpi.comresearchgate.net

Studies on Charge Generation and Collection Efficiency

Efficient charge generation in OPVs requires the photogenerated excitons to diffuse to the donor-acceptor interface before they recombine. acs.org The electronic properties of poly(this compound), such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical in this process. The alkyl chain and the bromine atom can modify these energy levels. ossila.com

The collection efficiency is dependent on the mobility of the charge carriers (holes in the donor material and electrons in the acceptor) and the morphology of the active layer. A well-ordered polymer structure generally leads to higher charge carrier mobility. The regioregularity of polythiophenes is a known factor that influences their charge transport properties. While studies specifically detailing the charge generation and collection efficiency in poly(this compound)-based OPVs are not widely available, research on analogous polymers provides insights. For example, in P3HT-based solar cells, high regioregularity leads to better-ordered chain packing, which enhances both optical absorption and charge transport. nih.gov

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronics, and their performance is heavily reliant on the charge transport characteristics of the semiconductor layer. Polythiophenes are among the most studied classes of materials for OFET applications. sigmaaldrich.com

Investigations into Charge Carrier Mobility

Charge carrier mobility is a key performance metric for OFETs. The chemical structure of poly(this compound) influences its solid-state packing and, therefore, its ability to transport charge. The dodecyl group promotes solubility and can influence the intermolecular stacking of the polymer chains, which is crucial for efficient charge hopping between chains. ossila.com

Research on similar alkylated thiophene (B33073) derivatives has demonstrated that the nature of the alkyl side chain affects the charge mobility. For instance, oligomers end-capped with 2-bromo-5-decylthiophene (B1373905) have shown high charge mobilities. ossila.com While specific mobility values for poly(this compound) are not prominently reported, related poly(3-alkylthiophene)s have been extensively studied. For example, regioregular poly(3-hexylthiophene) can achieve field-effect mobilities in the range of 0.05 to 0.1 cm²/Vs. acs.org The presence of the bromine atom in poly(this compound) could potentially alter the electronic structure and intermolecular interactions, thereby affecting the charge carrier mobility.

Effects of Polymer Backbone Orientation on Charge Transport

The orientation of the polymer backbone with respect to the substrate and the direction of current flow is critical for achieving high performance in OFETs. An edge-on orientation, where the π-stacking direction is parallel to the substrate, is generally preferred for efficient in-plane charge transport. The long dodecyl side chains in poly(this compound) can play a role in directing the self-assembly and orientation of the polymer chains during film deposition.

Studies on other polythiophene derivatives, such as poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene), have shown that the polymer's crystallinity and orientation at the semiconductor-dielectric interface can be influenced by the surface energy of the substrate, which in turn affects the FET mobility. rsc.org This highlights the importance of both the polymer's intrinsic properties and the processing conditions in determining the final device performance.

Organic Light-Emitting Diodes (OLEDs)

While polythiophenes have been explored in the context of OLEDs, the research focus on poly(this compound) for this particular application appears to be limited. In general, for a material to be suitable for an OLED's emissive layer, it should exhibit good photoluminescence quantum yield in the solid state. The presence of heavy atoms like bromine can sometimes lead to quenching of luminescence through intersystem crossing, which may make poly(this compound) less ideal as an emissive material compared to other highly fluorescent polymers. However, its conductive properties could make it potentially useful in other layers of an OLED stack, such as the hole transport or injection layer. There is some indication that this compound is being explored for use in OLEDs. chemimpex.com

Electrochromic Devices

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color, when subjected to an electrical potential. researchgate.net Conducting polymers like P3DDT are excellent candidates for electrochromic devices due to their ability to be reversibly oxidized and reduced, leading to distinct changes in their electronic structure and, consequently, their absorption spectrum. eku.eduresearchgate.net The versatility of these polymers allows for applications in smart windows, displays, and tunable optical filters. researchgate.netrsc.org

Research has shown that poly(3-alkylthiophene) derivatives are promising materials for electrochromic applications. researchgate.net The electrochromic properties of P3DDT are rooted in the optical shifts that occur when the polymer backbone is electrochemically doped (oxidized) and de-doped (reduced). eku.edu In its neutral, reduced state, the polymer typically has a characteristic color associated with the π-π* transition of its conjugated backbone. Upon oxidation, polarons and bipolarons are formed, introducing new electronic transitions at lower energies, which often extend into the near-infrared (NIR) region, causing the film to change color.

Specific research into P3DDT and its derivatives has highlighted their potential:

A solid-state electrochromic device was assembled using a poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene}, a derivative of P3DDT, which demonstrated stable color variation for approximately 500 charge/discharge cycles. researchgate.net

P3DDT has been effectively used as a dispersing agent for single-walled carbon nanotubes (SWNTs) to create electrochromic filters. nih.govacs.org In these composite films, the P3DDT assists in creating a network of SWNTs whose broadband absorption in the near-infrared (900 to 1500 nm) can be modulated by applying a voltage. nih.govacs.org The incomplete bleaching of the device was partially attributed to the doping of the P3DDT itself and its associated polaron absorption. acs.org

The nanostructure of the polymer plays a crucial role. Studies on P3DDT nanowires confined within alumina (B75360) nanopores suggest that controlling the orientation of the polymer chains holds promise for creating highly efficient electrochromic devices. kyushu-u.ac.jp

The performance of electrochromic devices is evaluated by several key metrics, including optical contrast (ΔT%), switching speed, and coloration efficiency (CE). While specific, comprehensive data for P3DDT is distributed across various studies focusing on composite systems, the performance of related polythiophenes provides a benchmark for expected values.

Table 1: Representative Electrochromic Performance of Polythiophene-Based Devices

| Material | Optical Contrast (ΔT%) | Wavelength (nm) | Response Time (s) | Coloration Efficiency (cm²/C) | Reference |

|---|---|---|---|---|---|

| P3HT Nanoparticles | ~50% | Not Specified | ~0.45 | Not Specified | csic.es |

| PDMeBTh/PEDOT Device | 61% | 634 | Not Specified | 577 | mdpi.com |

| P3/PProDOP Device | 34% | 579 | Coloring: 0.9-1.7, Bleaching: 1.2-1.7 | 240 | bohrium.com |

| PEDOT[polyABTS] Composite | 33.6% | 615 | Not Specified | 322.1 | acs.org |

Thermoelectric Devices

Thermoelectric materials can directly convert heat energy into electrical energy and vice-versa, a property quantified by the dimensionless figure of merit (ZT). nih.gov Conjugated polymers are attractive for thermoelectrics due to their inherent low thermal conductivity, flexibility, and potential for low-cost manufacturing. nih.gov The efficiency of a thermoelectric material is also dependent on its power factor (PF = α²σ), where α is the Seebeck coefficient and σ is the electrical conductivity. nih.gov

Research into the thermoelectric properties of P3DDT has revealed that its performance is intrinsically linked to its molecular structure. The long dodecyl side chains, which constitute 68% of the repeat unit's molecular weight, tend to hinder charge transport between polymer chains, resulting in a very low electrical conductivity of not more than 0.005 S/cm in its pure, doped state. nih.govacs.orgdiva-portal.org This is significantly lower than that of poly(3-hexylthiophene) (P3HT), which has shorter side chains. nih.govacs.org

To overcome the low conductivity, a primary strategy has been the creation of composites, particularly with carbon nanotubes (CNTs). These composites leverage the high conductivity of CNTs while benefiting from the processing advantages and low thermal conductivity of the P3DDT matrix.

Key research findings include:

Composites of P3DDT and semiconducting single-walled carbon nanotubes (sc-SWCNTs), when doped with iron(III) chloride (FeCl₃), exhibit highly delocalized charge carrier transport, leading to a high thermoelectric power factor of up to 98.2 µW mK⁻². wiley.com

The P3DDT wrapping of sc-SWCNTs enhances phonon scattering, which lowers the thermal conductivity of the composite compared to those made with unsorted CNTs. wiley.com

In another study, composite films of regioregular P3DDT (rr-P3DDT) and sc-SWCNTs achieved a maximum power factor of 60 μW/mK², which was 12 times greater than that of a pure rr-P3DDT film and 70% higher than composites made with a mixture of metallic and semiconducting nanotubes. mdpi.com The enhanced Seebeck coefficient in these composites is attributed to a strong energy filtering effect at the nano-interfaces between the sc-SWCNTs and the rr-P3DDT. mdpi.com

Table 2: Thermoelectric Properties of P3DDT and its Composites

| Material | Dopant | Electrical Conductivity (σ) (S/cm) | Seebeck Coefficient (α) (μV/K) | Power Factor (PF) (μW/mK²) | Reference |

|---|---|---|---|---|---|

| Pure P3DDT | F₄TCNQ | ≤ 0.005 | Not Specified | Not Specified | nih.govacs.org |